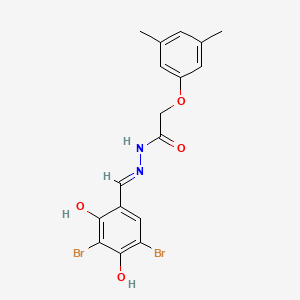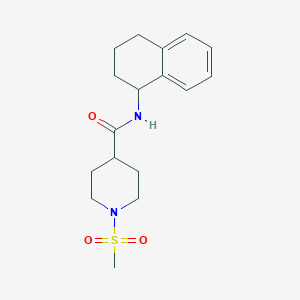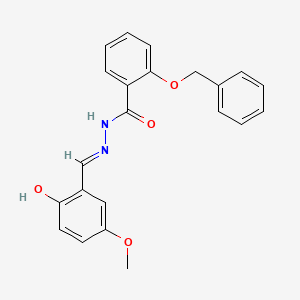![molecular formula C22H23N3O B6125797 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6125797.png)
4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It was first synthesized in 2000 by researchers at Pfizer as a potential treatment for cognitive disorders such as Alzheimer's disease. Since then, it has been extensively studied for its potential therapeutic applications and as a research tool in neuroscience.
Mechanism of Action
4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol acts as a selective agonist of α7 nAChRs, which are widely expressed in the brain and play a key role in cognitive function, synaptic plasticity, and neuroprotection. Activation of α7 nAChRs by 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol leads to the influx of calcium ions into the cells, which triggers a cascade of intracellular signaling pathways that modulate neuronal excitability, neurotransmitter release, and gene expression. The precise mechanisms by which 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol exerts its effects are still being elucidated, but it is believed to act through both direct and indirect mechanisms.
Biochemical and physiological effects
4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol has been shown to have a range of biochemical and physiological effects, including enhancing synaptic plasticity, improving memory consolidation and retrieval, reducing inflammation and oxidative stress, and promoting neuroprotection. These effects are mediated by the activation of α7 nAChRs, which are involved in a wide range of physiological processes in the brain and other organs.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol as a research tool is its high selectivity and potency for α7 nAChRs. This allows researchers to selectively activate or block these receptors and study their specific functions in various physiological and pathological processes. In addition, 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol has been extensively characterized in vitro and in vivo, and its pharmacokinetics and pharmacodynamics are well understood.
However, there are also some limitations to the use of 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol in lab experiments. For example, its effects may be influenced by factors such as age, sex, and genetic background, which can complicate the interpretation of results. In addition, the use of 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol in animal models may not fully recapitulate the complex pathophysiology of human diseases, and further validation in clinical studies is needed.
Future Directions
There are several future directions for the research and development of 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol and related compounds. One area of interest is the development of more potent and selective α7 nAChR agonists and antagonists, which could have therapeutic applications in a range of neurological and psychiatric disorders. Another area of interest is the elucidation of the precise mechanisms by which 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol exerts its effects, which could lead to the development of novel therapeutic targets and strategies. Finally, the use of 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol in combination with other drugs or therapies could enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol involves several steps, starting from commercially available starting materials. The key step involves the reaction of 4-(1-naphthylmethyl)piperazine with formaldehyde and paraformaldehyde to form the imine intermediate, which is then reacted with 4-hydroxybenzaldehyde to form the final product. The synthesis has been optimized to yield high purity and high yields of 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol.
Scientific Research Applications
4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety disorders. It has been shown to improve cognitive function, enhance memory, and reduce anxiety-like behavior in animal models. In addition, 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol has been used as a research tool to study the role of α7 nAChRs in various physiological and pathological processes.
properties
IUPAC Name |
4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-21-10-8-18(9-11-21)16-23-25-14-12-24(13-15-25)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11,16,26H,12-15,17H2/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVDQAOIABHONF-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4-(1-Naphthylmethyl)-1-piperazinyl)imino)methyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6125719.png)
![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)
![methyl 4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6125746.png)
![6-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6125748.png)
![methyl 6-methyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6125750.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[(1-isopropyl-3-pyrrolidinyl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6125763.png)
![N-(2-chlorobenzyl)-3-[1-(2-methoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6125770.png)
![2-[(2-fluorobenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6125777.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide](/img/structure/B6125786.png)

![6-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6125806.png)

